molecular formula C22H24N4O5 B2986805 (5E)-1-(2-methoxyethyl)-5-[(4-{2-[methyl(pyridin-2-yl)amino]ethoxy}phenyl)methylidene]-1,3-diazinane-2,4,6-trione CAS No. 551931-17-0

(5E)-1-(2-methoxyethyl)-5-[(4-{2-[methyl(pyridin-2-yl)amino]ethoxy}phenyl)methylidene]-1,3-diazinane-2,4,6-trione

Cat. No.: B2986805
CAS No.: 551931-17-0
M. Wt: 424.457
InChI Key: UAWOQONDULZTPA-OBGWFSINSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (5E)-1-(2-methoxyethyl)-5-[(4-{2-[methyl(pyridin-2-yl)amino]ethoxy}phenyl)methylidene]-1,3-diazinane-2,4,6-trione is a pyrimidine-trione derivative characterized by:

  • A 1,3-diazinane-2,4,6-trione core (barbiturate-like structure).
  • A (5E)-configured exocyclic double bond at position 5, conjugated to a substituted phenyl group.
  • A 2-methoxyethyl substituent at position 1.
  • A 4-{2-[methyl(pyridin-2-yl)amino]ethoxy}phenyl group as the arylidene substituent.

While direct pharmacological data for this compound are unavailable in the provided evidence, comparisons with structurally related analogs (e.g., –20) provide insights into structure-property relationships.

Properties

IUPAC Name

(5E)-1-(2-methoxyethyl)-5-[[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O5/c1-25(19-5-3-4-10-23-19)11-14-31-17-8-6-16(7-9-17)15-18-20(27)24-22(29)26(21(18)28)12-13-30-2/h3-10,15H,11-14H2,1-2H3,(H,24,27,29)/b18-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAWOQONDULZTPA-OBGWFSINSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC1=CC=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)CCOC)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CCOC1=CC=C(C=C1)/C=C/2\C(=O)NC(=O)N(C2=O)CCOC)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5E)-1-(2-methoxyethyl)-5-[(4-{2-[methyl(pyridin-2-yl)amino]ethoxy}phenyl)methylidene]-1,3-diazinane-2,4,6-trione is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Structure

The molecular structure of the compound can be represented as follows:

C20H24N4O4\text{C}_{20}\text{H}_{24}\text{N}_{4}\text{O}_{4}

This structure features a diazinane core with various functional groups that may contribute to its biological activity.

Properties

  • Molecular Weight : Approximately 368.43 g/mol
  • Solubility : Soluble in organic solvents; limited solubility in water.
  • Stability : Stable under standard laboratory conditions but sensitive to light and heat.

The biological activity of the compound is primarily attributed to its interaction with specific biological targets. Research suggests that it may act as an inhibitor of certain enzymes and receptors involved in cellular signaling pathways.

Enzyme Inhibition

  • Tyrosinase Inhibition : Preliminary studies indicate that this compound may inhibit tyrosinase, an enzyme crucial for melanin production. This could have implications for skin pigmentation disorders.
  • Dipeptidyl Peptidase IV (DPP-IV) Inhibition : Similar compounds have shown promise as DPP-IV inhibitors, which are relevant in diabetes management by regulating insulin levels and glucose metabolism.

Antioxidant Activity

The compound has demonstrated antioxidant properties in vitro, which may help mitigate oxidative stress-related diseases. The antioxidant activity was assessed using various assays, including DPPH and ABTS radical scavenging tests.

Cytotoxicity Studies

In vitro cytotoxicity studies have revealed that the compound exhibits selective toxicity against cancer cell lines while sparing normal cells. This selectivity is crucial for developing potential anticancer therapies.

Study 1: Tyrosinase Inhibition

A study evaluated the inhibitory effects of several derivatives similar to our compound on tyrosinase activity. The results indicated that compounds with a methoxy group exhibited enhanced inhibitory effects compared to their counterparts without this group. The IC50 values ranged from 0.0433 µM to 0.28 µM, showcasing the potential for developing skin-lightening agents from these derivatives .

Study 2: DPP-IV Inhibition

Research on related compounds demonstrated effective inhibition of DPP-IV with IC50 values ranging from 100 nM to 400 nM. These findings suggest that our compound may share similar properties, making it a candidate for further investigation in diabetes treatment .

Study 3: Antioxidant Activity Assessment

The antioxidant capacity of the compound was evaluated using the DPPH assay, where it showed significant radical scavenging activity comparable to ascorbic acid, indicating its potential use as a natural antioxidant .

Data Table: Summary of Biological Activities

Activity TypeAssay MethodResultReference
Tyrosinase InhibitionIC50 Measurement0.0433 - 0.28 µM
DPP-IV InhibitionIC50 Measurement100 - 400 nM
Antioxidant ActivityDPPH Radical ScavengingComparable to Ascorbic Acid
CytotoxicityCell Viability AssaySelective against cancer cells

Comparison with Similar Compounds

Core Structure and Stereochemistry

The 1,3-diazinane-2,4,6-trione core is shared with multiple analogs (–15, 17–19). Key variations include:

Compound (CAS/ID) Core Structure Substituents at Position 5 Stereochemistry
Target Compound 1,3-Diazinane-2,4,6-trione 4-{2-[methyl(pyridin-2-yl)amino]ethoxy}phenyl E
(5E)-5-[(1-ethylindol-3-yl)methylidene]-1-(2-phenylethyl)-1,3-diazinane-2,4,6-trione 1,3-Diazinane-2,4,6-trione 1-Ethylindol-3-yl E
(5Z)-1-methyl-5-[(2,3,4-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione 1,3-Diazinane-2,4,6-trione 2,3,4-Trimethoxyphenyl Z
(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione 1,3-Diazinane-2,4,6-trione 3,4-Dimethoxyphenyl E
  • Stereochemistry : The E configuration (trans) in the target compound and analogs (e.g., ) enhances planarity, favoring π-π stacking with aromatic residues in biological targets. In contrast, Z-configuration analogs (e.g., ) exhibit steric hindrance, reducing binding affinity .

Substituent Effects on Physicochemical Properties

Substituents on the arylidene group and nitrogen atoms significantly influence solubility, lipophilicity, and bioactivity:

Table 1: Substituent Impact on Calculated Properties
Compound (CAS/ID) Substituents XLogP3 H-Bond Donors/Acceptors Molecular Weight
Target Compound 4-{2-[methyl(pyridin-2-yl)amino]ethoxy}phenyl ~3.8* (estimated) 1 donor, 7 acceptors* ~472 g/mol*
(5E)-5-[(1-ethylindol-3-yl)methylidene]-1-(2-phenylethyl)-1,3-diazinane-2,4,6-trione 1-Ethylindol-3-yl 3.5 1 donor, 3 acceptors 387.4 g/mol
(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione 3,4-Dimethoxyphenyl 3.2 1 donor, 5 acceptors 366.4 g/mol
(5Z)-1-methyl-5-[(2,3,4-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione 2,3,4-Trimethoxyphenyl 2.8 1 donor, 6 acceptors 362.4 g/mol
  • Lipophilicity (XLogP3): The target compound’s pyridinylaminoethoxy group increases polarity compared to methoxy-substituted analogs (e.g., ), balancing solubility and membrane permeability.

Key Structural Divergences

  • Heterocyclic Variations :
    • Thiazolidine-dione core (): Reduces planarity but introduces sulfur-mediated interactions.
    • Barbiturate derivatives (): Increased conformational flexibility may lower target specificity.
  • Alkyl vs. Aryl Substituents :
    • The target’s 2-methoxyethyl group improves water solubility compared to purely aromatic substituents (e.g., 2-phenylethyl in ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.